tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate
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Overview
Description
tert-Butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate: is a chemical compound with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.20 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-cyano-1,2-oxazole under specific conditions. One common method includes the use of concentrated sulfuric acid as a catalyst . The mixture is stirred for an hour and then filtered to obtain the product, which is dried under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
- tert-Butyl N-(3-(2-cyanophenyl)-1,2-oxazol-5-yl)carbamate
Comparison: tert-Butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-9(2,3)14-8(13)11-7-4-6(5-10)12-15-7/h4H,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEPNKUSEUVEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NO1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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